![molecular formula C23H23ClN2O4S2 B1339257 3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate CAS No. 22268-65-1](/img/structure/B1339257.png)

3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

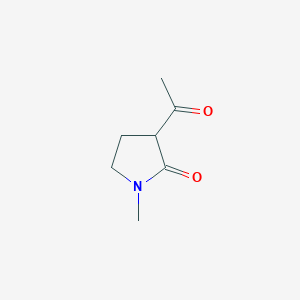

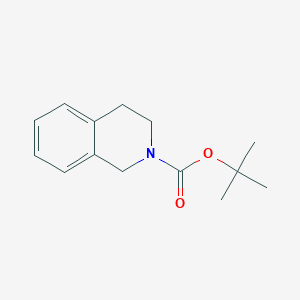

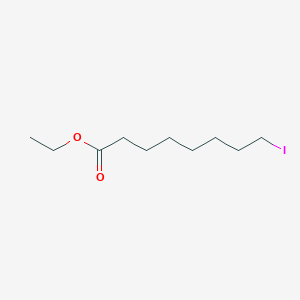

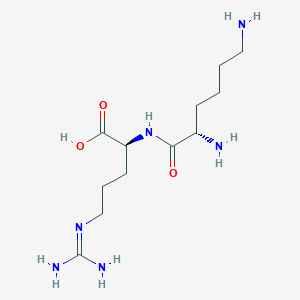

The compound is a benzothiazolium salt, which is a class of organic compounds known for their diverse range of biological activities . The benzothiazole moiety is a bicyclic system consisting of a benzene ring fused to a thiazole ring. In your compound, there are two benzothiazole rings, one of which has an ethyl group attached to the nitrogen atom, and the other is part of a conjugated system with a penta-1,3-diene .

Molecular Structure Analysis

The compound’s structure suggests it might exhibit interesting optical properties due to the conjugated system involving the penta-1,3-diene and the benzothiazole ring .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, particularly the presence of the perchlorate anion, which is a strong oxidizing agent .科学的研究の応用

Photophysical Properties and Molecular Aggregation

Benzothiazole derivatives, including those structurally related to the compound , have been extensively studied for their photophysical properties and the ability to form molecular aggregates. These properties are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent probes. For instance, studies have shown that benzothiazole-based dyes can form different types of molecular aggregates, such as dimers, tetramers, and octamers, which exhibit distinct absorption band shifts depending on their mutual orientation and the degree of π-stacking. These shifts are indicative of potential applications in the development of novel optical materials and sensors (Avakyan, Shapiro, & Alfimov, 2014).

Nucleic Acid Detection

Certain benzothiazole derivatives have shown significant fluorescence intensity enhancement upon binding to nucleic acids, making them promising candidates as probes for nucleic acid detection. This capability is crucial for biomedical research, where the detection and quantification of nucleic acids are fundamental for diagnostics, genetic studies, and molecular biology. The specific binding mechanisms and spectral properties of these compounds enable their use in various spectroscopic studies to investigate nucleic acid structures and dynamics (Valyukh, Kovalska, Slominskii, & Yarmoluk, 2002).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of benzothiazole derivatives are of significant interest in the development of new pharmaceuticals and biocides. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing potential as antimicrobial agents. The structural diversity of benzothiazole derivatives allows for the exploration of structure-activity relationships, aiming to enhance their efficacy and specificity as antimicrobial agents (Soni, Ranawat, Sharma, Bhandari, & Sharma, 2010).

Catalysis and Organic Synthesis

Benzothiazole derivatives are also explored in catalysis and organic synthesis, where their unique chemical properties facilitate various catalytic processes and synthetic transformations. For example, they have been utilized in cycloaddition reactions, serving as precursors for the synthesis of complex heterocyclic compounds. These synthetic methodologies are valuable for the development of new materials, pharmaceuticals, and agrochemicals, demonstrating the versatility and importance of benzothiazole derivatives in chemical research (Malathi, Jeyachandran, Kalaiselvan, & Kumar, 2015).

Safety And Hazards

特性

IUPAC Name |

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2S2.ClHO4/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;2-1(3,4)5/h5-17H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVLFBSXAKAPBG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723836 |

Source

|

| Record name | 3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate | |

CAS RN |

22268-65-1 |

Source

|

| Record name | 3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)